
Articainic acid
Vue d'ensemble
Description
Articainic acid is a metabolite of articaine, a widely used local anesthetic in dentistry. Articaine is unique among amide local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. This compound is formed through the hydrolysis of articaine in the blood, making it an inactive metabolite that is excreted by the kidneys .
Méthodes De Préparation
Articainic acid is primarily produced as a metabolite of articaine. The synthesis of articaine involves the following steps:
Synthesis of 2-thiophenecarboxylic acid: This is achieved through the Friedel-Crafts acylation of thiophene.
Formation of 4-methyl-3-(2-propylamino)-propionamido-2-thiophenecarboxylic acid: This involves the reaction of 2-thiophenecarboxylic acid with propylamine and subsequent acylation.
Esterification: The final step involves the esterification of the carboxylic acid group to form articaine.
Industrial production of this compound involves the hydrolysis of articaine in the presence of esterases, which are enzymes that catalyze the hydrolysis of ester bonds .
Analyse Des Réactions Chimiques
Formation of Articainic Acid
This compound is produced through the hydrolysis of articaine, specifically the breakdown of the carbomethoxy group.
Hydrolysis Reaction:
This reaction is rapid and is the primary metabolic pathway for articaine . The enzyme responsible for this hydrolysis is plasma carboxyesterase .
Further Metabolism
This compound undergoes further metabolism, primarily through glucuronidation in the kidneys . This process involves the addition of a glucuronic acid molecule to this compound, forming this compound glucuronide, which is then excreted in the urine .
Glucuronidation Reaction:
Electrochemical Behavior of Articaine (Precursor to this compound)
While the search results do not directly detail the electrochemical reactions of this compound, they do provide information on the electrochemical behavior of articaine, its precursor. Articaine's electrochemical oxidation has been studied using cyclic voltammetry, which provides insight into its redox properties .
- Electrochemical Oxidation: Articaine HCl undergoes irreversible oxidation at a carbon paste electrode (CPE) . The oxidation process is pH-dependent, with the anodic peak potential shifting negatively as pH increases, indicating the involvement of protons in the reaction .
- Effect of pH: Higher peak currents are achieved using Britton-Robinson (BR) buffer at pH 7.0 .
- Effect of SDS: The presence of sodium dodecyl sulfate (SDS) enhances the anodic peak current, showing a catalytic effect .
- Effect of Scan Rate: Increasing scan rates shifts the anodic peak slightly to a positive potential direction, with the peak current increasing remarkably . The electrochemical oxidation of articaine HCl at CPE is diffusion-controlled with an adsorption contribution .
Allergic Reactions
Applications De Recherche Scientifique
Pharmacokinetics of Articainic Acid
This compound is primarily formed through the hydrolysis of articaine, an amide local anesthetic. The pharmacokinetic profile of this compound is crucial for understanding its effectiveness and safety in clinical applications.
- Absorption and Elimination : After administration, articaine is rapidly absorbed and metabolized into this compound. Studies have shown that the elimination half-life of this compound ranges from approximately 0.90 to 2.44 hours, depending on the method of administration and individual patient factors .
- Renal Excretion : A significant portion (40-70%) of the administered dose is excreted as this compound, indicating its role as a primary metabolite . The renal clearance rates for this compound vary widely, reflecting individual metabolic differences.
Clinical Applications
This compound has been studied extensively for its applications in local anesthesia, particularly in dental procedures.
- Efficacy in Dental Procedures : Clinical studies have compared the efficacy of articaine (and by extension, its metabolite) to other local anesthetics such as lidocaine. Articaine has demonstrated comparable effectiveness with a rapid onset of action, making it suitable for various dental procedures .
- Regional Anesthesia : Articaine's ability to be metabolized into this compound during regional anesthesia has been documented. For instance, a study involving intravenous regional anesthesia showed that after tourniquet release, plasma concentrations of this compound were higher than those of articaine itself, indicating significant metabolism during the procedure .
Case Studies
Several case studies highlight the practical applications and implications of this compound in clinical settings:
- Intravenous Regional Anesthesia :
-
Pharmacokinetics in Red Deer :
- Research on red deer indicated that following subcutaneous administration around antler pedicles, this compound was detected at significant concentrations shortly after administration. This suggests potential applications in veterinary medicine for pain management during procedures like antler removal .
- Comparative Studies :
Data Tables
The following tables summarize key pharmacokinetic parameters and clinical findings related to this compound.
Parameter | Articaine | This compound |
---|---|---|
Elimination Half-Life | 0.54 - 2.44 hours | 0.90 - 2.44 hours |
Renal Excretion | 40-70% as metabolite | Major pathway |
Maximum Plasma Concentration (Cmax) | Varies by study | Detected post-administration |
Mécanisme D'action
Articainic acid itself does not have a direct mechanism of action as it is an inactive metabolite. its parent compound, articaine, exerts its effects by blocking nerve conduction. Articaine binds to the alpha-subunit of voltage-gated sodium channels within the inner cavity of the nerve, preventing the initiation and propagation of nerve impulses .
Comparaison Avec Des Composés Similaires
Articainic acid is unique among local anesthetic metabolites due to its rapid hydrolysis and excretion. Similar compounds include:
Lidocaine: Metabolized in the liver to form monoethylglycinexylidide and glycinexylidide.
Prilocaine: Metabolized to orthotoluidine, which can cause methemoglobinemia.
Bupivacaine: Metabolized in the liver to form pipecolylxylidine.
This compound’s rapid hydrolysis and excretion make it less likely to accumulate in the body, reducing the risk of toxicity compared to other local anesthetic metabolites .
Activité Biologique
Articainic acid is a key metabolite of articaine, a widely used local anesthetic in dental and medical procedures. Understanding the biological activity of this compound is essential for assessing its pharmacological effects, safety profile, and potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and case studies that illustrate its clinical relevance.
1. Pharmacokinetics of this compound
This compound is primarily formed through the hydrolysis of articaine, which is metabolized by plasma cholinesterases. The pharmacokinetic properties of this compound have been studied in various contexts, including human patients and animal models.
Key Findings:
- Elimination Half-Life : The elimination half-life of this compound ranges from approximately 0.90 hours to 1.12 hours depending on the study and the method of administration .
- Plasma Concentrations : After intravenous administration of articaine, peak plasma concentrations (C_max) of this compound were observed at around 0.5 hours post-administration, with values reaching approximately 762.6 ng/mL in controlled studies .
- Excretion : About 75% of this compound is excreted unchanged by the kidneys, while the remainder undergoes glucuronidation before elimination .
2. Metabolic Pathways
This compound's metabolism involves several pathways that influence its biological activity and safety:
- Hydrolysis : Articaine is hydrolyzed to this compound by plasma cholinesterases shortly after administration. This rapid metabolism contributes to its short duration of action.
- Glucuronidation : In the kidneys, this compound can undergo further metabolism to form glucuronide conjugates, which are then excreted in urine .
3. Biological Activity and Toxicity
Although this compound is considered an inactive metabolite compared to other local anesthetics' metabolites, its role in potential toxicity has been examined:
- Neurotoxicity : Unlike some metabolites of lidocaine that may exhibit neurotoxic effects, this compound does not demonstrate significant neurotoxicity . This characteristic makes articaine a safer option for local anesthesia.
- Clinical Observations : Reports indicate that elevated levels of this compound can occur in patients with renal impairment, raising concerns about local anesthetic systemic toxicity (LAST) under certain conditions .
4. Case Studies
Several case studies highlight the clinical implications of this compound's pharmacokinetics and biological activity:
- Study on Regional Anesthesia : In a study involving ten patients undergoing hand surgery with intravenous regional anesthesia using articaine, it was noted that after tourniquet release, concentrations of this compound exceeded those of articaine itself, indicating significant regional metabolism during the procedure .
- Animal Studies : Research conducted on red deer demonstrated a clear pharmacokinetic profile for both articaine and its metabolite, allowing for insights into their absorption and elimination characteristics in veterinary applications .
5. Summary Table of Key Data
Parameter | Articaine | This compound |
---|---|---|
Molecular Structure | Amide local anesthetic | Inactive metabolite |
Elimination Half-Life | ~1 hour | ~0.90 - 1.12 hours |
C_max (Plasma Concentration) | Varies by study | ~762.6 ng/mL |
Excretion | Primarily renal | Unchanged (~75%) |
Clinical Significance | Effective local anesthesia; low neurotoxicity | Minimal clinical activity |
Propriétés
IUPAC Name |
4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPKINKNYDFRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921296 | |
Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114176-52-2 | |
Record name | 2-Carboxyarticaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARTICAINE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.